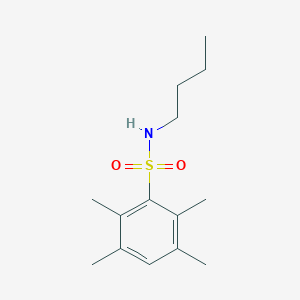
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide, also known as sulbactam, is a sulfone antibiotic that is commonly used in combination with beta-lactam antibiotics to treat bacterial infections. Sulbactam is a potent inhibitor of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics, rendering them ineffective.
Mechanism of Action
Sulbactam works by irreversibly binding to beta-lactamase enzymes, preventing them from breaking down beta-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. Sulbactam does not have any direct antibacterial activity on its own.
Biochemical and Physiological Effects:
Sulbactam is generally well-tolerated by patients, with few reported side effects. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine.
Advantages and Limitations for Lab Experiments
Sulbactam is a useful tool for studying the effects of beta-lactamase inhibition on bacterial growth and antibiotic resistance. However, it should be noted that N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not effective against all beta-lactamase enzymes, and some bacteria may still be resistant to N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. Additionally, N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not suitable for use in animal studies due to its high toxicity.
Future Directions
There are several potential future directions for research on N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of new N-butyl-2,3,5,6-tetramethylbenzenesulfonamide analogs with improved antibacterial activity and beta-lactamase inhibition. Another area of interest is the investigation of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide's potential use in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for further research on the mechanisms of beta-lactamase inhibition by N-butyl-2,3,5,6-tetramethylbenzenesulfonamide and other beta-lactamase inhibitors.
Synthesis Methods
The synthesis of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide synthesis is typically around 70-80%.
Scientific Research Applications
Sulbactam has been extensively studied for its antibacterial activity and its ability to inhibit beta-lactamase enzymes. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Sulbactam has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammation.
properties
Product Name |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-8-15-18(16,17)14-12(4)10(2)9-11(3)13(14)5/h9,15H,6-8H2,1-5H3 |
InChI Key |
VBZWMAXHMMAQBH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)








![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)